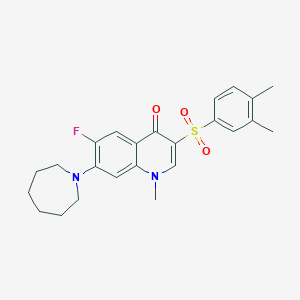
7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Derivative Synthesis
Studies have investigated the structural characteristics and synthesis of quinolinone derivatives, providing insights into their potential applications in medicinal chemistry and drug design. For example, research on the derivatives of 4-fluoro-5-sulfonylisoquinoline explores the impact of sulfonyl groups and other substituents on molecular conformation and reactivity, indicating their utility in designing compounds with desired biological activities (Ohba et al., 2012). Similarly, the synthesis and biological evaluation of novel quinoline derivatives for treating respiratory infections highlight the importance of structural modifications to enhance antibacterial efficacy against various pathogens (Odagiri et al., 2013).
Pharmaceutical Applications
Quinolinone derivatives have been extensively studied for their potential pharmaceutical applications, particularly as antibacterial agents. The design and synthesis of compounds with specific configurations demonstrate significant in vitro and in vivo activities against respiratory pathogens, including multi-drug resistant strains, suggesting their potential as novel antibacterial drugs (Odagiri et al., 2013). Additionally, the development of fluorescent thermometers based on twisted-intramolecular-charge-transfer (TICT) highlights the versatility of quinoline derivatives in creating sensitive and selective probes for biological and chemical applications (Cao et al., 2014).
Catalytic and Material Science Applications
Quinolinone derivatives are also explored in catalysis and material science. The synthesis of azepanium ionic liquids from azepane and their application in creating environmentally friendly solvents for various chemical reactions demonstrate the utility of these compounds in green chemistry and sustainable industrial processes (Belhocine et al., 2011). This research underscores the potential of quinolinone derivatives in developing new materials and catalysts that could contribute to more efficient and less harmful chemical processes.
Propriétés
IUPAC Name |
7-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-16-8-9-18(12-17(16)2)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-10-6-4-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHFZRJEUAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

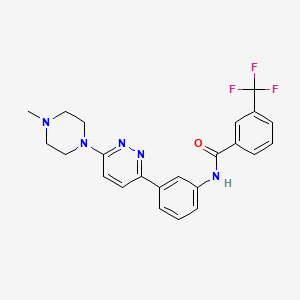
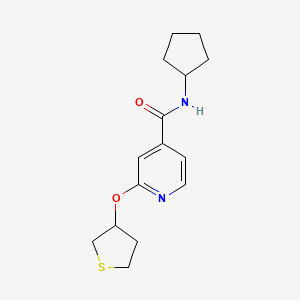
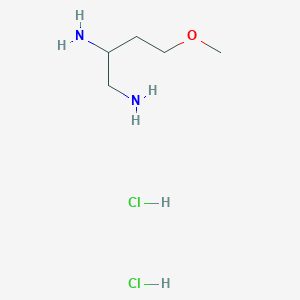
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)
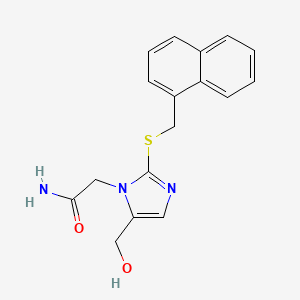

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)

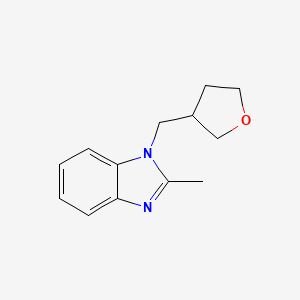

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)